molecular formula C12H22O2 B12698605 (E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene CAS No. 70473-30-2

(E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene

Katalognummer: B12698605
CAS-Nummer: 70473-30-2
Molekulargewicht: 198.30 g/mol
InChI-Schlüssel: SAKWOVITFRSKER-XYOKQWHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene is an organic compound characterized by its unique structure, which includes a methoxymethoxy group and a diene system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of methoxymethyl chloride and a suitable base to introduce the methoxymethoxy group. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols, while reduction can produce alkanes or alkenes .

Wissenschaftliche Forschungsanwendungen

(E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxymethoxy group and diene system play crucial roles in these interactions, influencing the compound’s reactivity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and research endeavors .

Eigenschaften

CAS-Nummer

70473-30-2

Molekularformel

C12H22O2

Molekulargewicht

198.30 g/mol

IUPAC-Name

(2E)-1-(methoxymethoxy)-3,7-dimethylocta-2,6-diene

InChI

InChI=1S/C12H22O2/c1-11(2)6-5-7-12(3)8-9-14-10-13-4/h6,8H,5,7,9-10H2,1-4H3/b12-8+

InChI-Schlüssel

SAKWOVITFRSKER-XYOKQWHBSA-N

Isomerische SMILES

CC(=CCC/C(=C/COCOC)/C)C

Kanonische SMILES

CC(=CCCC(=CCOCOC)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.